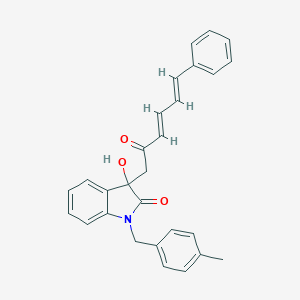![molecular formula C18H12N2O4 B253006 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity and does not cause significant side effects in animal models. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide. One direction is to investigate its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another direction is to study its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research can be done to optimize the synthesis method and improve the solubility of the compound for use in various experiments.
Synthesis Methods
The synthesis of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide involves the reaction of 3H-1,3-benzoxazole-2-thiol with furan-2-carboxylic acid in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide |
|---|---|
Molecular Formula |
C18H12N2O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N2O4/c21-14-10-11(19-17(22)16-6-3-9-23-16)7-8-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,20H,(H,19,22)/b18-12+ |
InChI Key |
DSFOBRCRQKQNIV-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C\3/C=CC(=CC3=O)NC(=O)C4=CC=CO4)/O2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=CO4)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C3C=CC(=CC3=O)NC(=O)C4=CC=CO4)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252923.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252925.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)